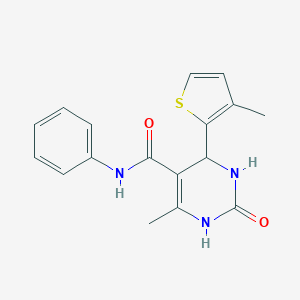
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research due to its unique properties. MPTP is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes. In
Wirkmechanismus
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is metabolized in the brain to produce a toxic metabolite called MPP+. MPP+ is taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial respiration and leads to cell death. This results in a loss of dopamine-producing neurons, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can be used to model Parkinson's disease in animals. 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been shown to induce oxidative stress and inflammation, which can contribute to neuronal damage. In addition, 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been shown to alter gene expression and protein synthesis in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a valuable tool for studying Parkinson's disease and dopamine-related pathways in animals. It has been used extensively in animal models to study the effects of dopamine depletion on behavior and physiology. However, 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has limitations in terms of its relevance to human disease. The mechanism of action of 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide-induced neurotoxicity differs from the mechanism of Parkinson's disease in humans, which limits its usefulness as a model for studying human disease. In addition, the toxicity of 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be variable, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. One area of research is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area of research is the development of new drugs that target the underlying mechanisms of Parkinson's disease. Finally, there is a need for more research on the long-term effects of 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exposure on brain function and behavior.
Synthesemethoden
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3-methyl-2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with hydrazine hydrate and acetic acid to yield 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been used extensively in scientific research due to its unique properties. It has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. This inhibition leads to an increase in dopamine levels in the brain, which can be used to model Parkinson's disease in animals. 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has also been used to study the role of dopamine in addiction and reward pathways.
Eigenschaften
Molekularformel |
C17H17N3O2S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-10-8-9-23-15(10)14-13(11(2)18-17(22)20-14)16(21)19-12-6-4-3-5-7-12/h3-9,14H,1-2H3,(H,19,21)(H2,18,20,22) |
InChI-Schlüssel |
AAZYAZRJAOETTF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



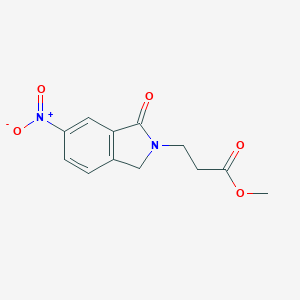


![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)
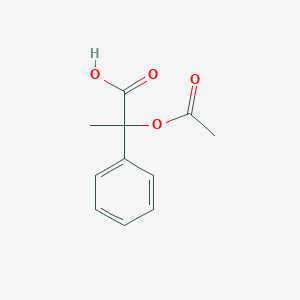
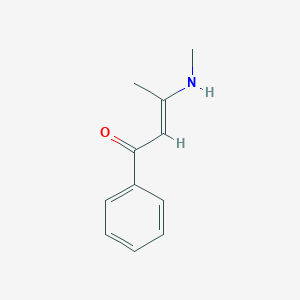
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)

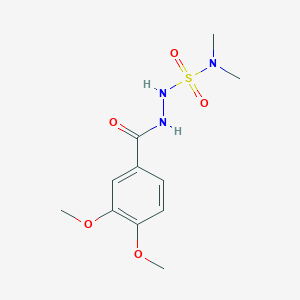

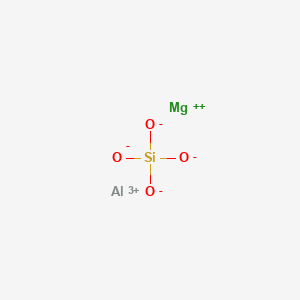
![[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B228139.png)